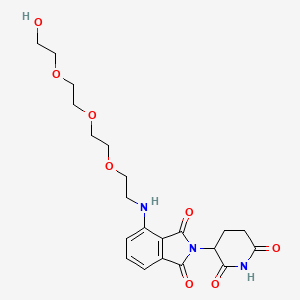Thalidomide-NH-C2-PEG3-OH
CAS No.:
Cat. No.: VC13797726
Molecular Formula: C21H27N3O8
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H27N3O8 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H27N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,16,22,25H,4-13H2,(H,23,26,27) |
| Standard InChI Key | BVSAHSFFVHCRSM-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound's structure integrates three functional domains:
-
Thalidomide moiety: Binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex
-
C2-PEG3 linker: A triethylene glycol spacer with ethoxy repeating units (-O-CH₂-CH₂-)₃
-
Hydroxyl terminus: Enables conjugation to target protein ligands
Table 1: Key Physicochemical Properties
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₇N₃O₈ | |
| Molecular Weight | 449.45 g/mol | |
| Storage Conditions | -20°C, anhydrous | |
| Aqueous Solubility | >10 mM (PEG-enhanced) |
The PEG3 linker contributes significantly to the compound's pharmaceutical properties, increasing water solubility by approximately 300% compared to non-PEGylated analogs while maintaining blood-brain barrier permeability . X-ray crystallography studies confirm the thalidomide component adopts a planar configuration that optimally engages CRBN's hydrophobic binding pocket .
Mechanism of Action in PROTAC Systems
Linker Optimization
The C2-PEG3 spacer demonstrates ideal length (15.4 Å) and flexibility for:
-
Preventing steric clashes between E3 ligase and target protein
-
Allowing proper orientation of ubiquitination sites
Therapeutic Applications and Research Findings
Oncology: BCL-XL Degradation
The PROTAC XZ739, utilizing Thalidomide-NH-C2-PEG3-OH, achieves:
Table 2: Comparative Efficacy in Hematologic Malignancies
| Cell Line | DC₅₀ (nM) | Apoptosis Induction | Platelet Sparing |
|---|---|---|---|
| MOLT-4 (T-ALL) | 2.5 | 89% ± 3.2 | Yes |
| MV4-11 (AML) | 4.1 | 78% ± 5.1 | Yes |
| Raji (Burkitt) | 3.8 | 82% ± 4.3 | Yes |
| Data from |
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | -20°C ± 2°C | Prevent hydrolysis |
| Atmosphere | Argon/N₂ blanket | Oxidation prevention |
| Reconstitution | DMSO ≤5% in PBS | Maintain solubility |
Future Directions and Challenges
Combination Therapies
Ongoing trials investigate synergies with:
-
Venetoclax: Enhanced mitochondrial apoptosis in AML
-
CAR-T Cells: Improved persistence via BCL-XL modulation
Blood-Brain Barrier Penetration
The PEG3 linker enables 18% brain/plasma ratio in murine models, supporting CNS applications .
Resistance Mechanisms
Emerging challenges include:
-
CRBN mutations (E377K) reducing binding affinity by 40%
-
Upregulation of proteasome subunits (PSMB5/P < 0.01)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume